![molecular formula C21H20FN3OS B12616622 2-[2-(2-Fluorophenyl)-1,3-thiazol-5-yl]-1-(4-phenylpiperazin-1-yl)ethanone](/img/structure/B12616622.png)
2-[2-(2-Fluorophenyl)-1,3-thiazol-5-yl]-1-(4-phenylpiperazin-1-yl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[2-(2-Fluorophenyl)-1,3-thiazol-5-yl]-1-(4-phenylpiperazin-1-yl)ethanone is a complex organic compound that features a thiazole ring, a piperazine ring, and a fluorophenyl group. Thiazoles are known for their diverse biological activities, including antibacterial, antifungal, anti-inflammatory, and antitumor properties . The presence of the fluorophenyl group and the piperazine ring further enhances its potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(2-Fluorophenyl)-1,3-thiazol-5-yl]-1-(4-phenylpiperazin-1-yl)ethanone typically involves multiple steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the reaction of α-haloketones with thioamides.
Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via a nucleophilic aromatic substitution reaction.
Formation of the Piperazine Ring: The piperazine ring is often synthesized through the cyclization of ethylenediamine with dihaloalkanes.
Coupling Reactions: The final step involves coupling the thiazole ring with the piperazine ring and the fluorophenyl group under appropriate conditions, such as using a coupling reagent like EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis, and purification techniques like chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring.
Reduction: Reduction reactions can occur at the carbonyl group, converting it to an alcohol.
Substitution: The fluorophenyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Nucleophilic substitution reactions can be facilitated by reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products
Oxidation: Oxidized derivatives of the thiazole ring.
Reduction: Alcohol derivatives of the compound.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-[2-(2-Fluorophenyl)-1,3-thiazol-5-yl]-1-(4-phenylpiperazin-1-yl)ethanone has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antibacterial and antifungal properties.
Medicine: Explored for its potential as an anti-inflammatory and antitumor agent.
Mechanism of Action
The mechanism of action of 2-[2-(2-Fluorophenyl)-1,3-thiazol-5-yl]-1-(4-phenylpiperazin-1-yl)ethanone involves its interaction with various molecular targets:
Molecular Targets: It may target bacterial enzymes, fungal cell walls, or inflammatory pathways.
Pathways Involved: The compound could inhibit enzyme activity, disrupt cell wall synthesis, or modulate inflammatory signaling pathways.
Comparison with Similar Compounds
Similar Compounds
2-(2-Fluorophenyl)-1,3-thiazole: Lacks the piperazine ring, which may reduce its biological activity.
1-(4-Phenylpiperazin-1-yl)ethanone: Lacks the thiazole ring, which may alter its mechanism of action.
2-(2-Fluorophenyl)-1,3-thiazol-5-yl]ethanone: Similar structure but lacks the piperazine ring.
Uniqueness
The combination of the thiazole ring, fluorophenyl group, and piperazine ring in 2-[2-(2-Fluorophenyl)-1,3-thiazol-5-yl]-1-(4-phenylpiperazin-1-yl)ethanone makes it unique and potentially more effective in its biological activities compared to similar compounds .
Properties
Molecular Formula |
C21H20FN3OS |
|---|---|
Molecular Weight |
381.5 g/mol |
IUPAC Name |
2-[2-(2-fluorophenyl)-1,3-thiazol-5-yl]-1-(4-phenylpiperazin-1-yl)ethanone |
InChI |
InChI=1S/C21H20FN3OS/c22-19-9-5-4-8-18(19)21-23-15-17(27-21)14-20(26)25-12-10-24(11-13-25)16-6-2-1-3-7-16/h1-9,15H,10-14H2 |
InChI Key |
UQXYIHMVESLWMP-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2)C(=O)CC3=CN=C(S3)C4=CC=CC=C4F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Methanone, [4-(methylsulfonyl)[1,1'-biphenyl]-2-yl][4-[1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridin-4-yl]-1-piperazinyl]-](/img/structure/B12616553.png)
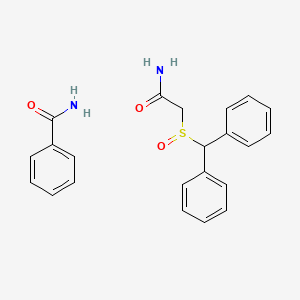
![4,5-Dichloro-2-[(naphthalen-2-yl)methyl]-1,2-thiazol-3(2H)-one](/img/structure/B12616564.png)
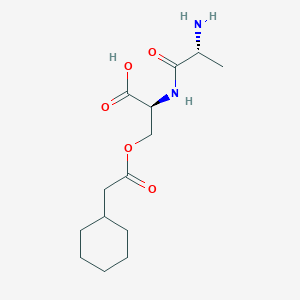
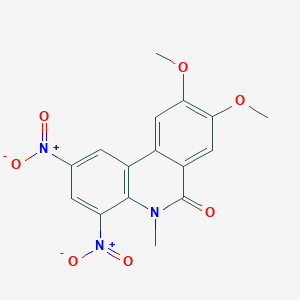
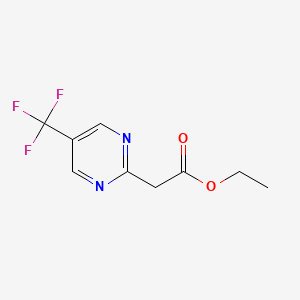
![1-({5-Oxo-1-[3-(trifluoromethyl)phenyl]pyrrolidin-3-yl}carbonyl)piperidine-4-carboxamide](/img/structure/B12616596.png)


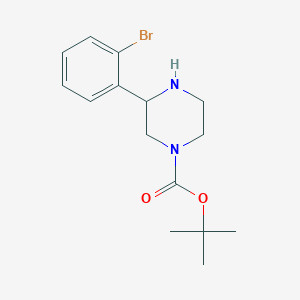

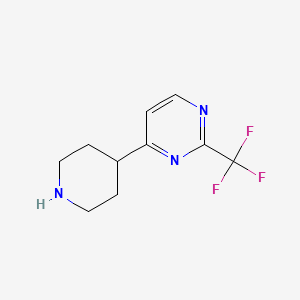
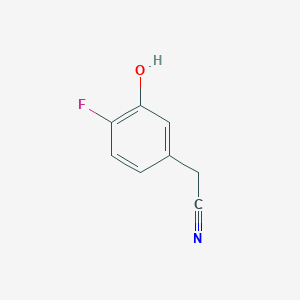
![[4-Chloro-3-(3-chloro-5-cyanophenoxy)phenoxy]acetic acid](/img/structure/B12616635.png)
